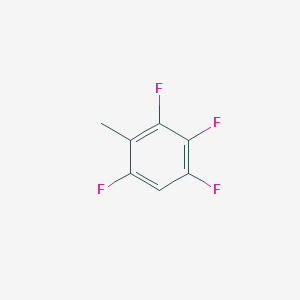
2,3,4,6-Tetrafluorotoluene
Cat. No. B1611741
Key on ui cas rn:
80427-49-2
M. Wt: 164.1 g/mol
InChI Key: QWMNQJQGZZQXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05283378
Procedure details


3-Chloro-tetrafluorobenzonitrile was reacted at 240° C. The reaction products were collected in 300 ml of water and, after reaction was complete, the mixture was made alkaline with 40% strength by weight aqueous sodium hydroxide solution. The organic material was extracted with methyl tert.-butyl ether, analysed and then worked up by distillation. 2,3,4,6-Tetrafluoro-toluene of boiling point 108° C. was isolated in a yield of 77.3%.


Yield
77.3%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:3]([F:13])=[C:4]([C:7]([F:12])=[C:8]([F:11])[C:9]=1[F:10])[C:5]#N.[OH-].[Na+]>>[F:12][C:7]1[C:8]([F:11])=[C:9]([F:10])[CH:2]=[C:3]([F:13])[C:4]=1[CH3:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C#N)C(=C(C1F)F)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction products were collected in 300 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic material was extracted with methyl tert.-butyl ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
analysed and then worked up by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=CC(=C1F)F)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 77.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
